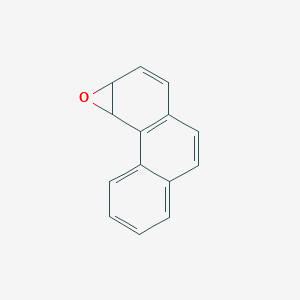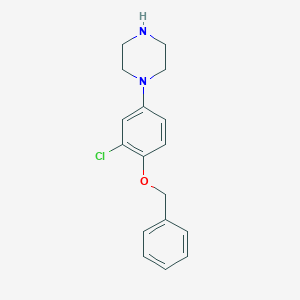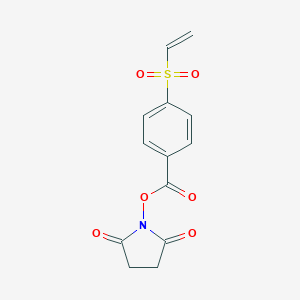
Isopropyl dodecylfluorophosphonate
Overview
Description
Isopropyl dodecylfluorophosphonate is an organophosphorus compound known for its role as an inhibitor of specific enzymes, particularly those involved in lipid metabolism. It has been widely studied for its effects on endocannabinoid signaling and lipid metabolism in various biological systems .
Scientific Research Applications
Isopropyl dodecylfluorophosphonate has several scientific research applications:
Chemical Affinity Probes: It is used in the development of high-potency chemical affinity probes for the cannabinoid CB1 receptor and fatty acid amide hydrolase.
Neurotoxicity Studies: It has been used to study the neurotoxic effects of organophosphorus compounds.
Polymerization Studies: It is utilized in controlled polymerization processes, particularly in drug delivery systems.
Environmental Studies: Research has examined its presence and effects in soil and water samples.
Mechanism of Action
Isopropyl dodecylfluorophosphonate exerts its effects by inhibiting enzymes such as monoacylglycerol lipase and fatty acid amide hydrolase. These enzymes are involved in the metabolism of endocannabinoids, which play a crucial role in regulating energy balance, lipid metabolism, and various physiological processes . By inhibiting these enzymes, this compound increases the levels of endocannabinoids, leading to altered signaling pathways and physiological effects.
Biochemical Analysis
Biochemical Properties
Isopropyl Dodecylfluorophosphonate interacts with key enzymes in the endocannabinoid system, namely MAGL and FAAH . These enzymes are responsible for the breakdown of endocannabinoids, biologically active lipids that regulate diverse neurological and metabolic functions . By inhibiting these enzymes, this compound effectively increases the levels of endocannabinoids in the system .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. A single administration of this compound can increase hepatic triglycerides and induce insulin resistance in mice . This suggests that this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the enzymes MAGL and FAAH . By inhibiting these enzymes, this compound prevents the breakdown of endocannabinoids, leading to increased levels of these biologically active lipids . This can result in changes in gene expression and other cellular effects .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For example, a single administration of this compound was found to cause a significant increase in hepatic triglycerides and induce insulin resistance in mice . This suggests that this compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models have been shown to vary with dosage
Metabolic Pathways
This compound is involved in the endocannabinoid metabolic pathway . By inhibiting the enzymes MAGL and FAAH, it prevents the breakdown of endocannabinoids, leading to increased levels of these lipids . This can have effects on metabolic flux and metabolite levels .
Preparation Methods
The synthesis of isopropyl dodecylfluorophosphonate involves the reaction of dodecyl alcohol with phosphorus oxychloride, followed by the addition of isopropanol and fluorine-containing reagents. The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards.
Chemical Reactions Analysis
Isopropyl dodecylfluorophosphonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form dodecyl alcohol and phosphoric acid derivatives.
Oxidation: It can be oxidized under specific conditions to form corresponding phosphonic acids.
Substitution: It can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives
Common reagents used in these reactions include water, oxidizing agents like hydrogen peroxide, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Isopropyl dodecylfluorophosphonate is similar to other organophosphorus compounds such as diisopropyl fluorophosphate and sarin analogs. it is unique in its high potency and selectivity for specific enzymes involved in lipid metabolism. Similar compounds include:
Diisopropyl Fluorophosphate: Known for its use as a nerve agent and enzyme inhibitor.
Sarin Analogs: Used in studies to understand the effects of nerve agents and develop antidotes.
This compound stands out due to its specific applications in endocannabinoid research and its potential therapeutic implications.
properties
IUPAC Name |
1-[fluoro(propan-2-yloxy)phosphoryl]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32FO2P/c1-4-5-6-7-8-9-10-11-12-13-14-19(16,17)18-15(2)3/h15H,4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRALHFBKRAJPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCP(=O)(OC(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32FO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647212 | |
| Record name | Propan-2-yl dodecylphosphonofluoridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
615250-02-7 | |
| Record name | 1-Methylethyl P-dodecylphosphonofluoridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615250-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propan-2-yl dodecylphosphonofluoridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IDFP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP27DK66E8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B126131.png)

![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B126134.png)


![3',6'-Bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B126143.png)